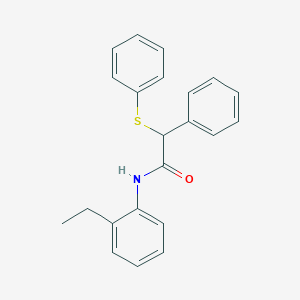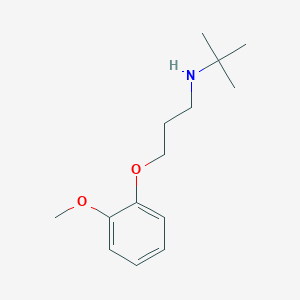
N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine, also known as TBPB, is a chemical compound that has been widely used in scientific research for its unique properties. TBPB has been found to have a significant impact on the functioning of the nervous system and has been used in various studies to understand its mechanism of action.
Wirkmechanismus
N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine activates TRPM8 channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which opens the channel and allows the influx of ions into the cell. The influx of ions leads to a depolarization of the cell membrane, which triggers the release of neurotransmitters and ultimately leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of TRPM8 channels by N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has been found to have a variety of biochemical and physiological effects. These include a decrease in pain sensation, an increase in cold sensitivity, and a decrease in the release of pro-inflammatory cytokines. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine is its specificity for TRPM8 channels, which allows for the selective activation of these channels without affecting other ion channels. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine is also relatively easy to synthesize and has a high yield. However, N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for the use of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine in scientific research. One area of interest is the development of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine analogs that have improved solubility and bioavailability. Another area of interest is the investigation of the role of TRPM8 channels in various diseases and the development of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine-based therapies for these diseases. Additionally, N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine may be useful in the development of new pain medications that target TRPM8 channels.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine involves a multi-step process that includes the reaction of tert-butylamine with 2-methoxyphenol to form 2-methoxyphenyl tert-butylcarbamate. This intermediate product is then reacted with 1-chloropropane to yield N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine. The overall yield of N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine is approximately 30%, and the purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has been widely used in scientific research as a tool to investigate the role of the TRPM8 ion channel in the nervous system. TRPM8 is a cold-sensitive ion channel that is involved in the sensation of cold temperatures and the regulation of pain. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has been found to activate TRPM8 channels, leading to a decrease in pain sensation and an increase in cold sensitivity. N-(tert-butyl)-3-(2-methoxyphenoxy)-1-propanamine has also been used in studies to investigate the role of TRPM8 in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)15-10-7-11-17-13-9-6-5-8-12(13)16-4/h5-6,8-9,15H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYULIRGIYSYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5173703.png)
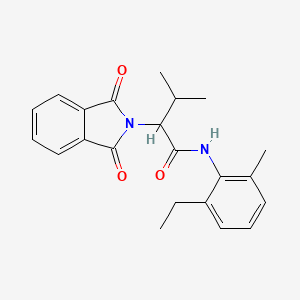
![ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)
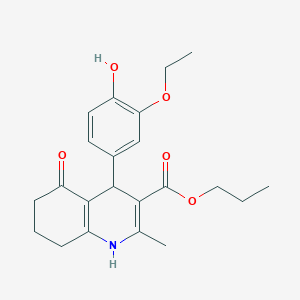
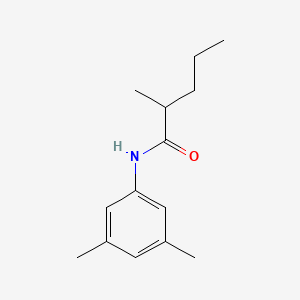

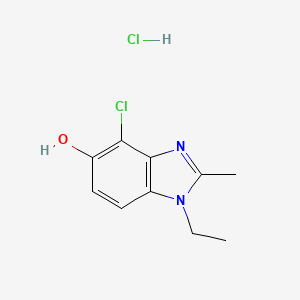
![cyclopentyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5173758.png)
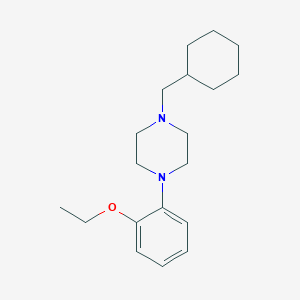
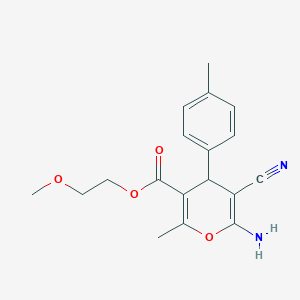
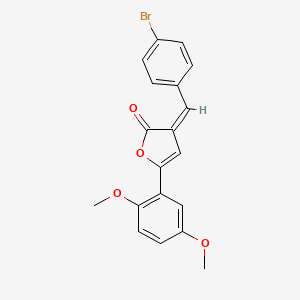
![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
